molecular formula C15H13FO2 B321537 4-Ethylphenyl 4-fluorobenzoate

4-Ethylphenyl 4-fluorobenzoate

Cat. No.: B321537
M. Wt: 244.26 g/mol
InChI Key: ZJXKDRFBHBQOGJ-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a fluorine atom at the para position and an ethylphenyl ester group. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to the unique electronic and steric effects imparted by its substituents. Fluorobenzoates, in general, are widely utilized as intermediates in drug development, agrochemicals, and specialty chemicals owing to their stability and reactivity .

The synthesis of 4-ethylphenyl 4-fluorobenzoate typically involves esterification of 4-fluorobenzoic acid with 4-ethylphenol under acidic or catalytic conditions.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

(4-ethylphenyl) 4-fluorobenzoate

InChI

InChI=1S/C15H13FO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3

InChI Key

ZJXKDRFBHBQOGJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the para position undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with pyrrolidin-3-amine :
    Methyl 4-fluorobenzoate reacts with (S)-pyrrolidin-3-amine in DMSO at 130°C for 18 hours with K₂CO₃ as a base, yielding 65% of (S)-methyl 4-(3-aminopyrrolidin-1-yl)benzoate .

SubstrateNucleophileBase/SolventTemp (°C)Time (h)Yield (%)
Methyl 4-fluorobenzoate (S)-Pyrrolidin-3-amineK₂CO₃/DMSO1301865

This reaction highlights the activation of the aryl fluoride toward amines under nucleophilic substitution conditions.

Hydrolysis Reactions

The ester group undergoes hydrolysis to form 4-fluorobenzoic acid derivatives. Acidic or basic conditions dictate the pathway:

  • Alkaline hydrolysis : Ethyl 4-fluorobenzoate reacts with aqueous NaOH to yield 4-fluorobenzoic acid .

  • Enzymatic hydrolysis : Lipases in aqueous ethanol selectively cleave the ester bond for chiral resolution .

Mechanism :

  • Base-mediated : Nucleophilic attack by OH⁻ at the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

  • Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Transesterification

The ethyl group in 4-ethylphenyl 4-fluorobenzoate can be replaced with other alcohols under catalytic conditions:

  • Example : Ethyl 4-fluorobenzoate reacts with methanol in the presence of ZnO nanoparticles at 95°C, yielding methyl 4-fluorobenzoate with 73% efficiency .

SubstrateAlcoholCatalystTemp (°C)Time (h)Yield (%)
Ethyl 4-fluorobenzoate MethanolZnO nanoparticles95273

This reaction proceeds via nucleophilic acyl substitution , where the alkoxide attacks the electrophilic carbonyl carbon.

Coupling Reactions

4-Ethylphenyl 4-fluorobenzoate participates in cross-coupling reactions, such as N-arylation , to form bioactive heterocycles:

  • Microwave-assisted N-arylation : Ethyl 4-fluorobenzoate reacts with 5-methoxyindole using 18-crown-6 as a phase-transfer catalyst under microwave irradiation .

SubstratePartnerCatalystConditionsYield (%)
Ethyl 4-fluorobenzoate 5-Methoxyindole18-Crown-6Microwave, 100°C85

The reaction leverages the electrophilic aromatic ring for C–N bond formation.

Solvolysis and Stability

4-Ethylphenyl 4-fluorobenzoate exhibits temperature-dependent solubility in organic solvents, critical for reaction design:

SolventSolubility (g/100g) at 25°C
Ethyl acetate12.3
Acetonitrile4.7
Methanol8.9

Data adapted from solubility studies of 4-fluorobenzoic acid derivatives .

Key Mechanistic Insights

  • Electronic effects : The fluorine atom enhances electrophilicity at the para position, facilitating nucleophilic attack .

  • Steric factors : Bulkier nucleophiles (e.g., pyrrolidine derivatives) require polar aprotic solvents (DMSO) for efficient substitution .

  • Catalytic systems : Crown ethers (e.g., 18-crown-6) improve reaction rates by stabilizing transition states in SNAr reactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The ethylphenyl group in 4-ethylphenyl 4-fluorobenzoate significantly influences its properties compared to simpler fluorobenzoate esters:

Compound Molecular Formula Melting Point (°C) Solubility (LogP) Key Applications
4-Ethylphenyl 4-fluorobenzoate C₁₅H₁₃FO₂ 98–102* 3.2* Photosensitizers, Drug intermediates
Ethyl 4-fluorobenzoate C₉H₉FO₂ 34–36 2.1 Lubricants, Catalysts
tert-Butyl 4-fluorobenzoate C₁₁H₁₃FO₂ 62–64 3.0 Polymer additives
Amyl 4-fluorobenzoate C₁₂H₁₅FO₂ <25 (liquid) 3.5 Solvents, Plasticizers

*Estimated based on structural analogs.

The bulkier ethylphenyl group increases lipophilicity (higher LogP) and melting point relative to smaller esters like ethyl 4-fluorobenzoate. This enhances its suitability for applications requiring thermal stability, such as photosensitization catalysts .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethylphenyl group exerts an electron-donating inductive effect, which can stabilize positive charges in intermediates during reactions. In contrast, the fluorine atom is electron-withdrawing, creating a polarized aromatic system. This dual effect enhances electrophilic substitution reactivity at the meta position of the benzoate ring .
  • For instance, 4-fluorobenzoate dehalogenases efficiently hydrolyze 4-fluorobenzoate to 4-hydroxybenzoate but show reduced activity against bulkier analogs like 4-ethylphenyl 4-fluorobenzoate .

Biodegradation and Environmental Impact

Enzymatic defluorination studies highlight key differences:

  • 4-Fluorobenzoate Dehalogenase: Cleaves the C–F bond in 4-fluorobenzoate with a turnover rate of 15.2 s⁻¹. However, esters with large substituents (e.g., ethylphenyl) exhibit <5% degradation under identical conditions due to steric hindrance .
  • Persistence : The ethylphenyl group increases environmental persistence, making 4-ethylphenyl 4-fluorobenzoate more recalcitrant than simpler derivatives in wastewater treatment systems .

Comparison with Positional Isomers

The position of the fluorine atom drastically alters properties:

Compound Fluorine Position Bioactivity (IC₅₀ vs. AChE) Degradation Rate (Relative to 4-F)
4-Ethylphenyl 4-fluorobenzoate Para 7.62 µM 0.2×
Ethyl 2-fluoro-4-chlorobenzoate Ortho 12.4 µM 0.5×
Ethyl 3-fluorobenzoate Meta >20 µM 0.8×

The para-fluorine configuration optimizes bioactivity in acetylcholinesterase (AChE) inhibition, likely due to optimal electronic interactions with the enzyme’s active site .

Crystallographic and Stability Considerations

Crystal structures of fluorobenzoate salts reveal that bulky substituents like ethylphenyl disrupt isostructural packing. For example, 4-ethylphenyl 4-fluorobenzoate forms monoclinic crystals with inter-axial angles >90°, whereas tert-butyl analogs adopt triclinic systems with angles <90°. This difference impacts material properties such as solubility and melting behavior .

Q & A

Q. What are the standard synthetic routes for 4-Ethylphenyl 4-fluorobenzoate, and how are the products validated?

The compound is typically synthesized via esterification between 4-ethylphenol and 4-fluorobenzoyl chloride, catalyzed by acidic or basic conditions. Post-synthesis, purification is achieved through recrystallization or column chromatography. Validation requires NMR (¹H/¹³C) to confirm ester linkage, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Cross-referencing spectral data with databases like NIST ensures accuracy .

Q. What safety protocols are critical when handling 4-Ethylphenyl 4-fluorobenzoate?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers away from heat/oxidizers. In case of spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Fire risks require dry chemical extinguishers (not water) .

Q. Which analytical techniques are essential for purity assessment?

HPLC (C18 columns, UV detection at 254 nm) quantifies impurities, while GC-MS identifies volatile byproducts. Melting point analysis (±2°C range) and FT-IR (ester C=O stretch ~1720 cm⁻¹) confirm structural integrity. Reproducible results depend on calibration with certified reference materials .

Q. How should researchers document synthetic procedures for reproducibility?

Report molar ratios, catalyst concentrations, reaction times, temperatures, and purification steps. Include raw spectral data in appendices and processed data (e.g., Rf values, retention times) in the main text. Specify equipment models (e.g., Bruker NMR) and solvent grades .

Advanced Research Questions

Q. How can esterification yields be optimized systematically?

Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., H₂SO₄ vs. DMAP), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2). Monitor reaction progress via TLC and optimize workup (e.g., aqueous NaHCO₃ washes to remove unreacted acid). Yield improvements >85% require kinetic studies and Arrhenius modeling .

Q. What strategies resolve discrepancies in spectral data during structural confirmation?

Cross-validate NMR (e.g., DEPT for quaternary carbons) with IR and XRD (if crystalline). Use computational tools (e.g., Gaussian) to simulate spectra and compare with experimental data. Consult multi-source databases (NIST, ECHA) to rule out solvent or impurity artifacts .

Q. How is photostability evaluated under environmental stressors?

Conduct accelerated degradation studies : expose the compound to UV light (300–400 nm) at 25–40°C and 75% RH. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to quantify degradation products. Use QbD principles to model degradation kinetics .

Q. What in vitro models are suitable for assessing biological activity?

For receptor-binding studies, use HEK-293 cells transfected with target receptors (e.g., GPCRs). Include controls: vehicle (DMSO <0.1%), positive controls (known agonists/antagonists), and dose-response curves (10⁻⁹–10⁻⁴ M). Validate results with radioligand binding assays or cAMP ELISA .

Q. How is computational modeling applied to study target interactions?

Perform molecular docking (AutoDock Vina) to predict binding poses with protein targets (e.g., COX-2). Validate with MD simulations (GROMACS) over 100 ns to assess stability. Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What statistical methods analyze pharmacological dose-response data?

Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and assess goodness-of-fit (R² >0.95). Address outliers via Grubbs’ test .

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